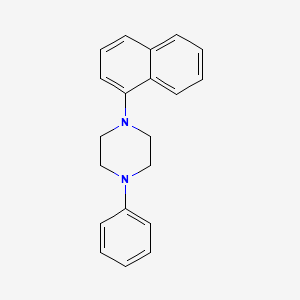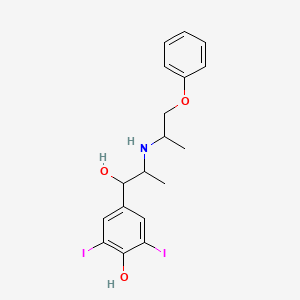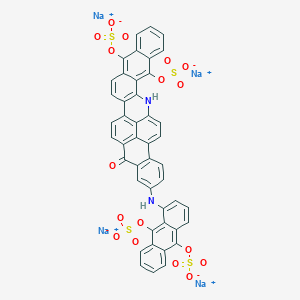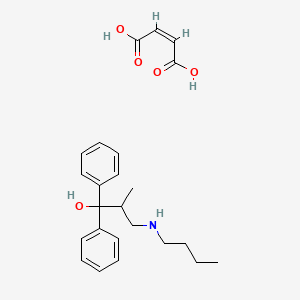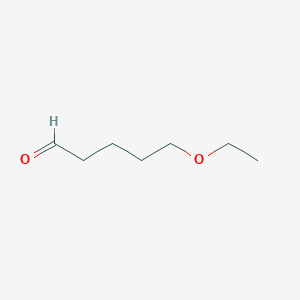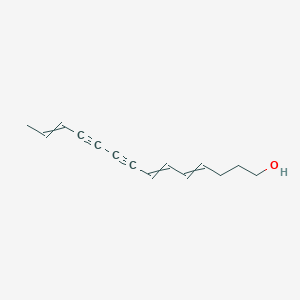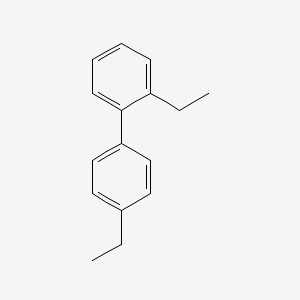
2,4'-Diethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its two ethyl groups attached at the 2 and 4 positions on one of the benzene rings. Biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, are significant in various fields due to their unique chemical properties and applications in organic synthesis, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Diethyl-1,1’-biphenyl typically involves the coupling of ethyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, often employs scalable methods such as the Wurtz-Fittig reaction, which involves the coupling of aryl halides with sodium metal in the presence of a solvent like ether . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4’-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura reaction to form more complex biphenyl structures.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nitration: Nitro derivatives of 2,4’-Diethyl-1,1’-biphenyl.
Halogenation: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
Applications De Recherche Scientifique
2,4’-Diethyl-1,1’-biphenyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4’-Diethyl-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,4’-Dichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,4’-Diisopropyl-1,1’-biphenyl: Features larger isopropyl groups instead of ethyl groups.
Uniqueness: 2,4’-Diethyl-1,1’-biphenyl is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and physical properties. The ethyl groups can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its methyl, chloro, or isopropyl analogs .
Propriétés
Numéro CAS |
13049-37-1 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-ethyl-2-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-11-15(12-10-13)16-8-6-5-7-14(16)4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
LGNMFDIGLMMJGY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

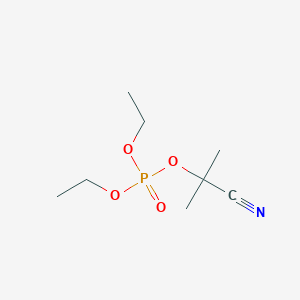
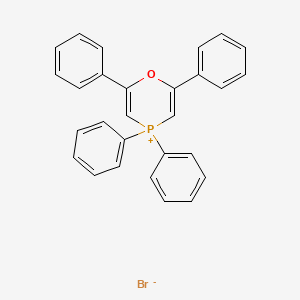
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
